![molecular formula C6H6N4O B1347356 3-Methylisoxazolo[5,4-d]pyrimidin-4-amine CAS No. 89799-07-5](/img/structure/B1347356.png)
3-Methylisoxazolo[5,4-d]pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylisoxazolo[5,4-d]pyrimidin-4-amine is a chemical compound with the CAS Number: 89799-07-5 . It has a molecular weight of 150.14 . The compound is in the form of a powder and has a melting point between 303-305 degrees .
Synthesis Analysis
The synthesis of this compound and its derivatives often involves scaffold hybridization techniques . This process incorporates the important pharmacophoric features of 4-aminopyrimidine and phenyl isoxazole scaffold . The synthesized molecules are then evaluated using various cell lines .Molecular Structure Analysis
The InChI code for this compound is 1S/C6H6N4O/c1-3-4-5(7)8-2-9-6(4)11-10-3/h2H,1H3,(H2,7,8,9) . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder with a melting point between 303-305 degrees . It has a molecular weight of 150.14 .Wissenschaftliche Forschungsanwendungen
Immune Function Regulation
Isoxazole derivatives, such as “3-Methylisoxazolo[5,4-d]pyrimidin-4-amine”, have been reported to have immunoregulatory properties . These compounds have been classified into several categories, such as immunosuppressive, anti-inflammatory, immunoregulatory, and immunostimulatory compounds . They have been tested in various models using resident cells from rodents and humans, cell lines, and experimental animal disease models corresponding to human clinical situations .
Anti-Inflammatory Applications
Isoxazole derivatives, including “this compound”, have shown anti-inflammatory activities . These compounds have been found to be beneficial due to their low toxicity and good bioactivity at low doses .
Immune Stimulation
Some isoxazole derivatives, including “this compound”, have shown immunostimulatory properties . These compounds could potentially be used in chemotherapy patients .
Anticancer Activity
Pyrazolo[3,4-d]pyrimidines, a class of compounds that “this compound” belongs to, have been evaluated for their in vitro cytotoxic activity against human breast cell line (MCF7) using doxorubicin as the reference drug .
Antibacterial Evaluation
New pyrazolo[3,4-d]pyrimidines, including “this compound”, have been evaluated for their antibacterial properties .
Safety and Hazards
The safety information for 3-Methylisoxazolo[5,4-d]pyrimidin-4-amine indicates that it has the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Wirkmechanismus
Mode of Action
It is believed to interact with its targets, leading to changes at the molecular level .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound .
Result of Action
The molecular and cellular effects of 3-Methylisoxazolo[5,4-d]pyrimidin-4-amine’s action are currently under investigation. Preliminary studies suggest that it may have significant inhibitory activity .
Action Environment
Factors such as temperature, pH, and the presence of other compounds can potentially affect its action .
Eigenschaften
IUPAC Name |
3-methyl-[1,2]oxazolo[5,4-d]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O/c1-3-4-5(7)8-2-9-6(4)11-10-3/h2H,1H3,(H2,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXCYIYHBZIANP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=NC=NC(=C12)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10291381 |
Source
|
Record name | 3-Methyl[1,2]oxazolo[5,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10291381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89799-07-5 |
Source
|
Record name | NSC75190 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75190 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Methyl[1,2]oxazolo[5,4-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10291381 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.